molecular formula C19H28N2O6S2 B2802633 (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1448072-81-8

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2802633
CAS No.: 1448072-81-8
M. Wt: 444.56
InChI Key: RFMIULQRFZZCBW-UHFFFAOYSA-N
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Description

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic compound that features a piperidine ring system substituted with methoxyphenyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the methoxyphenyl and methylsulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial production might also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl groups can be reduced to thiols under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the sulfonyl groups would produce thiols.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxyphenyl and methylsulfonyl groups can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Methoxyphenyl)sulfonyl)piperidine
  • **(Methylsulfonyl)piperidine
  • **Piperidinylmethanone derivatives

Uniqueness

What sets (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone apart from similar compounds is its dual substitution on the piperidine ring

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-9-11-20(12-10-18)19(22)15-7-13-21(14-8-15)28(2,23)24/h3-6,15,18H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMIULQRFZZCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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